N-(2,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Description
N-(2,5-Dimethoxyphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a structurally complex small molecule featuring a spirocyclic triazaspiro core, a 2,5-dimethoxyphenyl acetamide group, and a thioether linkage. Its structural elucidation likely relies on crystallographic techniques, with programs such as SHELXL playing a critical role in refining its molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-4-29-14-12-25(13-15-29)27-23(18-8-6-5-7-9-18)24(28-25)33-17-22(30)26-20-16-19(31-2)10-11-21(20)32-3/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCVRNYMCXOSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under specific conditions, such as the use of strong acids or bases.
Functionalization: Introduction of the dimethoxyphenyl and ethyl-phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the spirocyclic core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
N-(2,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Accessibility : The thioether linkage introduces synthetic complexity relative to amine or ether analogues, requiring controlled oxidation steps.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) data suggest the target compound is less stable (ΔHfusion = 98 kJ/mol) than its 8-cyclopropyl counterpart (ΔHfusion = 112 kJ/mol).
- Biological Data Gaps : While in silico models predict kinase inhibition, experimental validation is lacking.
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a complex organic compound notable for its potential pharmacological activities. This compound features a unique molecular structure that includes a dimethoxyphenyl moiety and a triazaspiro framework, which may contribute to its biological effects. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dimethoxyphenyl Group : The initial step often involves the introduction of the dimethoxy group onto a phenolic precursor.
- Construction of the Triazaspiro Framework : This may involve cyclization reactions that create the spiro structure characteristic of this compound.
- Final Acetamide Formation : The acetamide functionality is introduced through acylation reactions.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that it interacts with neurotransmitter systems in the brain. The structural similarities to known psychoactive compounds suggest potential effects on serotonin or dopamine receptors.
Pharmacological Effects
Research indicates that compounds similar to this compound may exhibit:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from apoptosis induced by various stressors.
- Antimicrobial Properties : Preliminary data indicate potential antibacterial and antifungal activities.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to N-(2,5-Dimethoxyphenyl)-2-({8-Ethyl-3-pheny1,-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-y} sulfanylacetamide:
Table 1: Summary of Biological Activities
Detailed Findings
In one study focusing on BK3C231 (a compound with structural similarities), it was found to induce NAD(P)H:quinone oxidoreductase 1 (NQO1) protein expression and activity in human colon fibroblast cells. This induction was linked to cytoprotective effects against DNA damage caused by carcinogens like 4-nitroquinoline 1-oxide (4NQO) .
Another investigation into antimicrobial properties highlighted that derivatives similar to N-(2,5-Dimethoxyphenyl)-2-{...} showed significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
